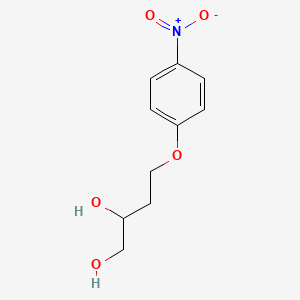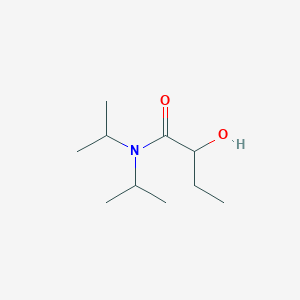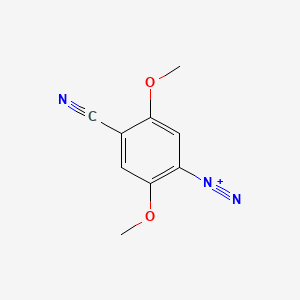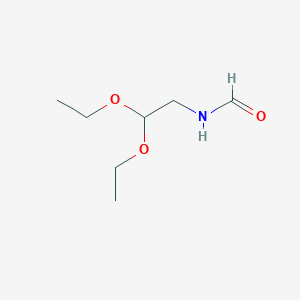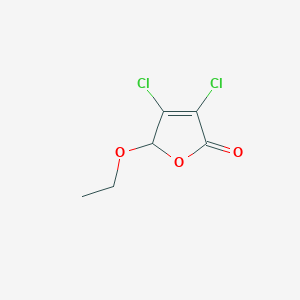
3,4-Dichloro-5-ethoxyfuran-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-5-ethoxyfuran-2(5H)-one: is an organic compound that belongs to the furan family Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom This particular compound is distinguished by the presence of two chlorine atoms at the 3 and 4 positions, and an ethoxy group at the 5 position of the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5-ethoxyfuran-2(5H)-one can be achieved through several methods. One common approach involves the chlorination of 5-ethoxyfuran-2(5H)-one. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce chlorine atoms at the 3 and 4 positions.
Another method involves the ethoxylation of 3,4-dichlorofuran-2(5H)-one. This can be done using ethanol in the presence of a base such as sodium ethoxide, which facilitates the substitution of the hydrogen atom at the 5 position with an ethoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial. Catalysts may also be employed to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-5-ethoxyfuran-2(5H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form dihydrofuran derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 3,4-disubstituted furan derivatives.
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of dihydrofuran derivatives.
Scientific Research Applications
3,4-Dichloro-5-ethoxyfuran-2(5H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-ethoxyfuran-2(5H)-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms and the ethoxy group can influence its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorofuran-2(5H)-one: Lacks the ethoxy group, making it less versatile in certain reactions.
5-Ethoxyfuran-2(5H)-one:
3,4-Dibromo-5-ethoxyfuran-2(5H)-one: Similar structure but with bromine atoms instead of chlorine, leading to different reactivity and properties.
Uniqueness
3,4-Dichloro-5-ethoxyfuran-2(5H)-one is unique due to the combination of chlorine atoms and an ethoxy group, which provides a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
40882-43-7 |
|---|---|
Molecular Formula |
C6H6Cl2O3 |
Molecular Weight |
197.01 g/mol |
IUPAC Name |
3,4-dichloro-2-ethoxy-2H-furan-5-one |
InChI |
InChI=1S/C6H6Cl2O3/c1-2-10-6-4(8)3(7)5(9)11-6/h6H,2H2,1H3 |
InChI Key |
NREPTDJVELVNOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C(=C(C(=O)O1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


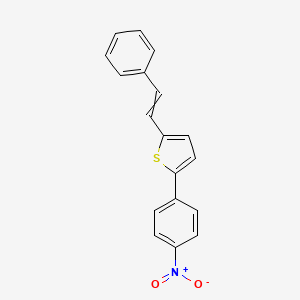
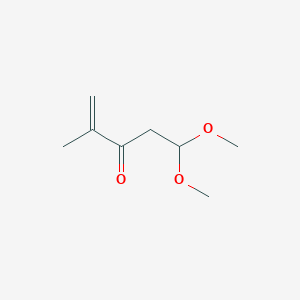
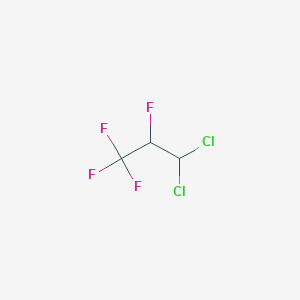
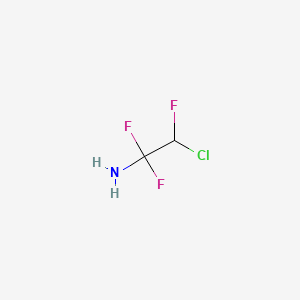
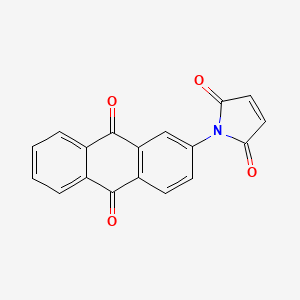
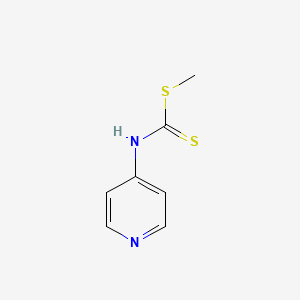

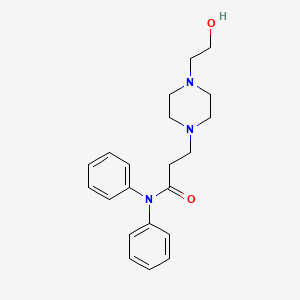
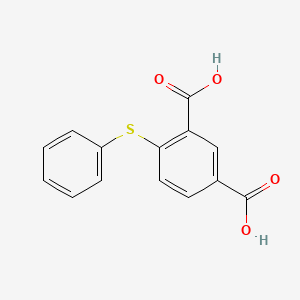
![2-(Ethenyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14656401.png)
